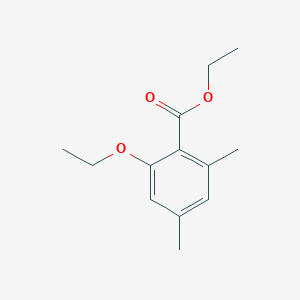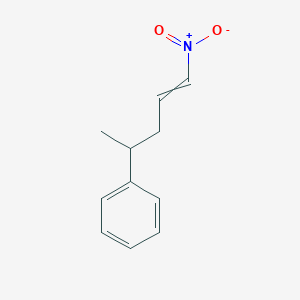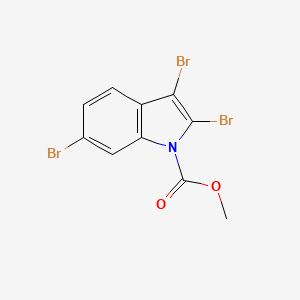![molecular formula C9H19NO3 B12615603 N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide CAS No. 920277-60-7](/img/structure/B12615603.png)
N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide is an organic compound with a complex structure that includes both hydroxyl and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide typically involves the reaction of 3-methylbutanoic acid with (2S)-1,3-dihydroxybutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the amide group.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or halogenated compounds.
Aplicaciones Científicas De Investigación
N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mecanismo De Acción
The mechanism by which N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid: A ceramide with similar hydroxyl and amide functional groups.
Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate: A hybrid peptide with comparable structural features.
Uniqueness
N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
920277-60-7 |
|---|---|
Fórmula molecular |
C9H19NO3 |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
N-[(2S)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C9H19NO3/c1-6(2)4-9(13)10-8(5-11)7(3)12/h6-8,11-12H,4-5H2,1-3H3,(H,10,13)/t7?,8-/m0/s1 |
Clave InChI |
PKDWJPAZIMVYTQ-MQWKRIRWSA-N |
SMILES isomérico |
CC(C)CC(=O)N[C@@H](CO)C(C)O |
SMILES canónico |
CC(C)CC(=O)NC(CO)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B12615534.png)
![1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one](/img/structure/B12615535.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime](/img/structure/B12615559.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol](/img/structure/B12615562.png)


![3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12615570.png)
![methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate](/img/structure/B12615573.png)
![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)
![4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12615577.png)

![1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene](/img/structure/B12615593.png)
![1-[5-(Methoxymethoxy)pyridin-2(1H)-ylidene]-1-nitrosomethanamine](/img/structure/B12615595.png)
